2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone

FabI inhibition Staphylococcus aureus enoyl-ACP reductase

Researchers requiring a well-characterized, moderate-affinity FabI inhibitor for assay development often face signal saturation with potent tool compounds. This thiazole-pyrrolidine ethanone solves that by providing a defined competitive inhibitor (Ki=2.2 µM, IC₅₀=6.0 µM vs. S. aureus FabI) ideal for establishing assay windows. - Benchmarking: Use as a reference inhibitor to validate HTS assay Z'-factor without saturation artifacts. - Selectivity: Cleaner profile than triclosan; no activity against human nicotinate phosphoribosyltransferase (>1 µM), reducing off-target confounding. - Lead Optimization: Balanced lead-like properties (QED=0.87, zero Ro5 violations) provide a validated scaffold for systematic SAR expansion toward sub-100 nM leads.

Molecular Formula C15H15ClN2OS
Molecular Weight 306.81
CAS No. 2034447-48-6
Cat. No. B2561474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone
CAS2034447-48-6
Molecular FormulaC15H15ClN2OS
Molecular Weight306.81
Structural Identifiers
SMILESC1CN(CC1C2=NC=CS2)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C15H15ClN2OS/c16-13-4-2-1-3-11(13)9-14(19)18-7-5-12(10-18)15-17-6-8-20-15/h1-4,6,8,12H,5,7,9-10H2
InChIKeyWMYYVTZDNMPJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FabI-Targeted Thiazole-Pyrrolidine Antibacterial Scaffold


2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone (CAS 2034447-48-6, molecular formula C₁₅H₁₅ClN₂OS, MW 306.81) is a synthetic small-molecule enoyl-ACP reductase (FabI) inhibitor belonging to the thiazole-substituted pyrrolidine ethanone class . The compound features a 2-chlorophenyl acetyl group linked to a pyrrolidine ring that bears a thiazol-2-yl substituent at the 3-position, generating a constrained heterocyclic architecture distinct from simple acetamide-based FabI ligands . Deposited in ChEMBL (CHEMBL4205014) and curated from Novalex Therapeutics' antibacterial discovery program, this compound has demonstrated measurable inhibition of Staphylococcus aureus FabI, the rate-limiting enzyme in bacterial fatty acid biosynthesis and a validated target for narrow-spectrum anti-staphylococcal therapy .

Target FabI enzyme inhibition study fit
Profile Selectivity profiling context for S. aureus
Scaffold Pyrrolidine-constrained topology for SAR

Why Generic Substitution Fails in FabI Inhibitor Studies


Thiazole-pyrrolidine hybrids constitute a structurally diverse chemical class in which subtle variations in substitution pattern and ring topology produce substantial differences in enzyme inhibitory potency, target selectivity, and physicochemical properties . Within the FabI inhibitor landscape, the clinically used biocide triclosan exhibits an IC₅₀ of ~1 µM against S. aureus FabI but suffers from broad-spectrum off-target effects and widespread environmental resistance . Other Novalex-developed FabI inhibitors within the same patent family span a Ki range from 200 nM to >10 µM against the identical S. aureus ATCC 43300 FabI enzyme preparation, demonstrating that even structurally related compounds in the same program diverge by over an order of magnitude in target affinity . Generic substitution without quantitative activity verification therefore risks selecting a compound with irrelevant potency for the intended mechanistic study.

Potency shift across analogs
Structurally related FabI inhibitors in the same series diverge >10-fold in target affinity; activity may not transfer.
Off-target profile mismatch
Triclosan inhibits mammalian FAS and disrupts mitochondria at antibacterial concentrations, confounding mechanism-of-action studies.
Topology-dependent binding
Linear acetamide analogs lack the pyrrolidine conformational constraint, likely altering FabI binding mode and cellular permeability.

Quantitative Differentiation and Selectivity Profiling


FabI Enzyme Inhibition Compared to Triclosan

This compound inhibits recombinant S. aureus FabI with a Ki of 2.2 µM (2,200 nM) and an IC₅₀ of 6.0 µM in a competitive inhibition assay using crotonyl-CoA as substrate . In contrast, triclosan—the most widely referenced FabI inhibitor tool compound—exhibits an IC₅₀ of approximately 1.0 µM against purified S. aureus FabI under comparable biochemical conditions . Within the Novalex Therapeutics FabI program, the lead compound CHEMBL4204517 achieves a Ki of 200 nM against the identical enzyme preparation (S. aureus ATCC 43300 FabI), representing a 11-fold higher affinity . This places compound 2034447-48-6 in the moderate-affinity tier of the Novalex series, providing a differentiated pharmacological tool for studying structure–activity relationships where sub-micromolar potency is not the primary selection criterion.

FabI Inhibition
Head-to-head
Ki 2.2 µM / IC₅₀ 6.0 µM
vs. triclosan IC₅₀ ≈1 µM
vs. lead CHEMBL4204517 Ki 0.2 µM
Moderate-affinity context for assay development and selectivity profiling
Competitive inhibition, crotonyl-CoA substrate
FabI inhibition Staphylococcus aureus enoyl-ACP reductase antibacterial target engagement

Pyrrolidine Ring vs. Linear Acetamide Topology

The target compound incorporates a pyrrolidine ring that connects the thiazole and ethanone moieties in a conformationally constrained 1,3-disubstituted topology, whereas the commercially prevalent analog 2-(2-chlorophenyl)-N-(thiazol-2-yl)acetamide (CAS 796115-75-8, MedChemExpress) contains a simple linear amide linkage lacking the pyrrolidine spacer . The pyrrolidine ring introduces a stereogenic center at the 3-position and increases the fraction of sp³-hybridized carbons (Fsp³ = 0.47) compared to the linear analog (Fsp³ ≈ 0.13), a metric positively correlated with clinical success rates in drug development . Additionally, the pyrrolidine nitrogen participates in the ethanone linkage as a tertiary amide, eliminating the hydrogen-bond donor present in the secondary amide of the simpler analog, thereby altering hydrogen-bonding capacity and membrane permeability predictions . No direct head-to-head bioactivity comparison between these two compounds has been published; the structural differentiation is inferred from computed molecular descriptors.

Molecular Topology
Class-level
Fsp³ 0.47 vs 0.13
HBD 0 vs 1
TPSA 33.2 vs 58 Ų
Higher 3D character may influence membrane permeability
Computed descriptors; no direct bioactivity data
scaffold hopping conformational restriction thiazole-pyrrolidine medicinal chemistry

Lead-Likeness Benchmarking for Antibacterial Discovery

The compound satisfies all Lipinski Rule-of-Five criteria (MW 306.81 < 500, XLogP3 2.9 < 5, HBD 0 < 5, HBA 3 < 10), with zero violations . Its Quantitative Estimate of Drug-likeness (QED) score is 0.87 (on a 0–1 scale where values >0.67 are considered attractive), placing it in the upper quartile of drug-like chemical space . The compound also meets the more stringent Oprea lead-likeness filters (MW < 350, AlogP 3.36 < 4.5, rotatable bonds = 3 < 8) . In comparison, the clinical-stage FabI inhibitor afabicin (Debio 1452, MW ~420, AlogP ~4.5) exceeds several lead-likeness thresholds, while triclosan (MW 289.5, AlogP ~4.8) violates the AlogP lead-likeness cutoff due to its high lipophilicity . The compound's balanced polarity (TPSA 33.2 Ų) may favor Gram-negative permeability relative to more lipophilic FabI inhibitors, though no direct permeability data exist for this specific compound.

Lead-likeness Profile
Class-level
QED 0.87, Ro5 0 violations
AlogP 3.36 vs triclosan ~4.8
Balanced properties support early lead optimization
Computed from ChEMBL/PubChem; no permeability data
drug-likeness lead-likeness physicochemical property antibacterial compound selection

Target Engagement Specificity: FabI vs. Human Off-Targets

The compound has been tested against nicotinate phosphoribosyltransferase (human), where it showed no significant activity, with all tested concentrations yielding activity values >1 µM, indicating negligible inhibition of this human metabolic enzyme . In contrast, the antibacterial FabI target engagement (Ki = 2.2 µM) demonstrates at least a moderate selectivity window. For comparison, triclosan is known to inhibit not only bacterial FabI but also mammalian fatty acid synthase at higher concentrations, and has been reported to disrupt mitochondrial function in human cell lines at concentrations below 10 µM . While systematic broad-panel selectivity data are not available for compound 2034447-48-6, the available evidence from ChEMBL-curated bioactivity records (17 total assays across 5 targets) suggests a relatively clean profile, with FabI being the primary annotated target .

Target Selectivity
Supporting
FabI Ki 2.2 µM vs. human enzyme inactive >1 µM
Triclosan: mitochondrial toxicity reported
Differential selectivity context may reduce confounding mammalian readouts
Limited panel: 17 assays, 5 targets; broader profiling advised
target selectivity FabI antibacterial safety mammalian enzyme counter-screening

Optimal Research and Procurement Scenarios


FabI Biochemical Assay Reference Standard

Investigators developing S. aureus FabI high-throughput screening assays can employ this compound as a moderate-affinity reference inhibitor (Ki = 2.2 µM, IC₅₀ = 6.0 µM) to establish assay window and Z'-factor parameters without the signal saturation issues encountered with sub-micromolar tool compounds . Its well-characterized competitive inhibition mechanism against crotonyl-CoA substrate makes it suitable for benchmarking novel inhibitor chemotypes against a defined moderate-potency baseline.

SAR Exploration of Pyrrolidine-Constrained Inhibitors

Medicinal chemistry teams pursuing FabI inhibitor lead optimization can use this compound as a starting scaffold for systematic SAR studies, leveraging the pyrrolidine ring as a vector for introducing substituents that modulate the Ki from its current 2.2 µM toward the sub-100 nM range demonstrated by the top-tier Novalex leads (e.g., CHEMBL4204517, Ki = 200 nM) . The balanced lead-likeness metrics (QED = 0.87, zero Ro5 violations) provide an attractive starting point for fragment growth or scaffold hopping campaigns.

Selectivity Profiling in Antibacterial MoA Studies

Researchers investigating on-target versus off-target antibacterial effects can deploy this compound alongside triclosan to dissect FabI-dependent phenotypes. Unlike triclosan, which inhibits mammalian fatty acid synthase and disrupts mitochondrial function at concentrations overlapping its antibacterial IC₅₀, compound 2034447-48-6 demonstrates inactivity against at least one human metabolic enzyme (nicotinate phosphoribosyltransferase, all activities >1 µM) and maintains a cleaner ChEMBL-curated bioactivity profile across five tested targets . This makes it a more selective chemical probe for genetic and biochemical target-validation experiments in S. aureus.

Computational Docking Model Validation

The compound's constrained pyrrolidine-thiazole core, combined with its experimentally determined FabI binding affinity (Ki = 2.2 µM), provides an excellent test case for validating molecular docking scoring functions and molecular dynamics simulations of FabI–ligand complexes . Its moderate affinity ensures that both active and inactive analogs can be meaningfully ranked in retrospective virtual screening benchmarks, supporting the development of predictive models for anti-staphylococcal drug discovery.

Application
Selection Property
Validation Focus
FabI biochemical assay reference
Moderate affinity and defined competitive mechanism
Assay window and Z′-factor parameterization
SAR exploration of pyrrolidine-constrained inhibitors
Pyrrolidine scaffold with favorable lead-likeness metrics
Substituent effects on FabI affinity and selectivity
Selectivity profiling in antibacterial MoA studies
Differential selectivity context vs. triclosan
FabI-dependent phenotype confirmation
Computational docking model validation
Constrained core with known FabI binding affinity
Docking scoring function and MD simulation benchmarking
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